Methyl 6-bromo-5-nitropicolinate Methyl 6-bromo-5-nitropicolinate
Brand Name: Vulcanchem
CAS No.: 1805557-84-9
VCID: VC7226359
InChI: InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3
SMILES: COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])Br
Molecular Formula: C7H5BrN2O4
Molecular Weight: 261.031

Methyl 6-bromo-5-nitropicolinate

CAS No.: 1805557-84-9

Cat. No.: VC7226359

Molecular Formula: C7H5BrN2O4

Molecular Weight: 261.031

* For research use only. Not for human or veterinary use.

Methyl 6-bromo-5-nitropicolinate - 1805557-84-9

Specification

CAS No. 1805557-84-9
Molecular Formula C7H5BrN2O4
Molecular Weight 261.031
IUPAC Name methyl 6-bromo-5-nitropyridine-2-carboxylate
Standard InChI InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3
Standard InChI Key USAHSBLHKLEHCK-UHFFFAOYSA-N
SMILES COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])Br

Introduction

Structural and Molecular Characteristics

Methyl 6-bromo-5-nitropicolinate is defined by the IUPAC name methyl 6-bromo-5-nitropyridine-2-carboxylate and has the molecular formula C₇H₅BrN₂O₄ (molecular weight: 261.031 g/mol). Its structure features a pyridine ring substituted at the 2-position with a methyl carboxylate group, a bromine atom at the 6-position, and a nitro group at the 5-position. The spatial arrangement of these substituents confers unique reactivity, enabling participation in nucleophilic aromatic substitution and reduction-oxidation reactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₅BrN₂O₄
Molecular Weight261.031 g/mol
IUPAC NameMethyl 6-bromo-5-nitropyridine-2-carboxylate
SMILES NotationCOC(=O)C1=NC(=C(C=C1)N+[O-])Br

Synthetic Pathways and Optimization

The synthesis of methyl 6-bromo-5-nitropicolinate typically involves sequential halogenation and nitration steps. Industrial and laboratory methods prioritize selectivity and yield through controlled reaction conditions.

Bromination-Nitration Sequence

A common route begins with the bromination of methyl picolinate derivatives, followed by nitration. For example, methyl 5-nitropicolinate undergoes regioselective bromination at the 6-position using bromine in dichloromethane at 0–5°C. The nitro group is introduced via nitration with a mixture of nitric and sulfuric acids, ensuring minimal byproduct formation .

Industrial-Scale Production

Industrial protocols optimize solvent systems and catalysts to enhance efficiency. Recent advances employ flow chemistry to improve heat dissipation during exothermic nitration steps, achieving yields exceeding 85%. Purification methods, such as recrystallization from ethanol-water mixtures, ensure high purity (>98%) for pharmaceutical applications.

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by its electron-deficient pyridine ring and labile substituents.

Nucleophilic Aromatic Substitution

The bromine atom at the 6-position undergoes substitution with nucleophiles like amines or thiols under basic conditions. For instance, reaction with benzylamine in dimethylformamide (DMF) at 80°C yields methyl 6-(benzylamino)-5-nitropicolinate, a precursor to bioactive amides .

Reduction of Nitro Groups

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing methyl 6-bromo-5-aminopicolinate. This intermediate is critical for synthesizing urea and thiourea derivatives with antitubercular activity .

Applications in Medicinal Chemistry

Methyl 6-bromo-5-nitropicolinate has emerged as a key building block in antimycobacterial drug discovery.

Antitubercular Activity

Derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis (Mtb). In a 2021 study, analogues such as methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate demonstrated minimum inhibitory concentrations (MIC) as low as 6.96 μM against Mtb H37Rv, comparable to first-line drugs like rifampicin .

Table 2: Biological Activity of Selected Derivatives

CompoundMIC (μM)Cytotoxicity (Vero cells)
Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate6.96Non-toxic
Adamantane-1-carboxamide derivative7.9022.4% inhibition

Structure-Activity Relationships (SAR)

Electron-withdrawing groups (e.g., nitro, bromine) enhance target binding by increasing electrophilicity. Conversely, bulky substituents like adamantane improve lipid solubility, facilitating membrane penetration .

Comparative Analysis with Related Compounds

Methyl 6-bromo-5-nitropicolinate differs from structurally similar compounds in reactivity and application:

Table 3: Comparison with Analogues

CompoundSubstituentsPrimary Use
Methyl 6-amino-3-bromo-5-nitropicolinateAmino, bromo, nitroPharmaceutical intermediate
Methyl 3-chloro-6-nitropicolinateChloro, nitroAgrochemical synthesis

Future Research Directions

Ongoing studies aim to:

  • Expand its utility in metal-catalyzed cross-coupling reactions for heterocycle diversification.

  • Evaluate pharmacokinetic properties of derivatives for oral bioavailability.

  • Investigate synergistic effects with existing antitubercular agents.

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